molecular formula C12H15N3 B153895 3-Piperidin-4-YL-1H-indazole CAS No. 133455-10-4

3-Piperidin-4-YL-1H-indazole

Cat. No.: B153895
CAS No.: 133455-10-4
M. Wt: 201.27 g/mol
InChI Key: NXXBDKOYTAXAKM-UHFFFAOYSA-N
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Description

3-Piperidin-4-YL-1H-indazole is a heterocyclic compound that features both an indazole and a piperidine ring The indazole ring is a fused bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while the piperidine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidin-4-YL-1H-indazole typically involves the formation of the indazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones to form the indazole core. Subsequent functionalization can introduce the piperidine ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes:

  • Formation of the indazole ring through cyclization reactions.
  • Introduction of the piperidine ring via nucleophilic substitution or other suitable reactions.
  • Purification and isolation of the final product using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Piperidin-4-YL-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the indazole or piperidine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogens or other functional groups.

Scientific Research Applications

3-Piperidin-4-YL-1H-indazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    Indazole: Shares the indazole core but lacks the piperidine ring.

    Piperidine: Contains the piperidine ring but lacks the indazole structure.

    Indole: Similar to indazole but with a different nitrogen arrangement.

Uniqueness: 3-Piperidin-4-YL-1H-indazole is unique due to the combination of the indazole and piperidine rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

3-piperidin-4-yl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXBDKOYTAXAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C3C=CC=CC3=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00554735
Record name 3-(Piperidin-4-yl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133455-10-4
Record name 3-(Piperidin-4-yl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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